1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 177990-35-1
VCID: VC21301777
InChI: InChI=1S/C19H27NO4/c1-14-7-5-6-8-15(14)13-19(16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22)
SMILES: CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid

CAS No.: 177990-35-1

Cat. No.: VC21301777

Molecular Formula: C19H27NO4

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid - 177990-35-1

Specification

CAS No. 177990-35-1
Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
IUPAC Name 4-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C19H27NO4/c1-14-7-5-6-8-15(14)13-19(16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22)
Standard InChI Key DSVPHNVBGDOJSR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Identification

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid features a central piperidine ring with strategic substitutions that define its chemical behavior. The compound contains a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), which is commonly employed in organic synthesis to protect amine groups during multi-step reactions. At position 4 of the piperidine ring, there are two key substituents: a carboxylic acid group (-COOH) and a 2-methylphenylmethyl group, which consists of a benzene ring with a methyl group at the ortho position. This structural arrangement creates a quaternary carbon at position 4 of the piperidine ring, which significantly influences the compound's spatial configuration and reactivity patterns. The Boc protecting group typically imparts increased lipophilicity and stability against nucleophilic attack to the nitrogen atom, while the carboxylic acid provides a site for further functionalization.

Solubility Profile

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid likely serves as a valuable building block in the synthesis of complex pharmaceutical compounds. The presence of the Boc protecting group makes it particularly useful in multi-step synthetic sequences where controlled reactivity is essential. This protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine, which can then participate in further reactions. The carboxylic acid functionality provides a handle for amide bond formation, esterification, or reduction to other functional groups. The 2-methylphenylmethyl substituent introduces structural complexity that may contribute to specific binding interactions in potential drug candidates. Related compounds like N-Boc-Piperidine-4-carboxylic acid methyl ester are known pharmaceutical intermediates , suggesting that this more complex derivative would find similar applications in medicinal chemistry.

Structure-Activity Relationships

The specific structural features of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid would likely influence its behavior in biological systems and its utility in developing structure-activity relationships. The quaternary carbon at position 4 creates a defined spatial arrangement of the substituents, which could be crucial for molecular recognition by biological targets. The 2-methyl group on the benzyl substituent introduces an additional point of structural variation that could be exploited in medicinal chemistry programs. By comparing the activities of compounds with different substitution patterns on the phenyl ring or different alkyl groups at this position, researchers could develop detailed structure-activity relationships. The carboxylic acid group provides a site for conjugation to other molecules, potentially allowing for the development of pro-drugs or targeted delivery systems. Understanding how these structural features influence biological activity would be essential for optimizing derivatives of this compound for specific therapeutic applications.

Analytical Methods and Characterization Techniques

Spectroscopic Analysis

Comprehensive characterization of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid would typically involve multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with ¹H NMR revealing signals for the tert-butyl group of the Boc protecting group (typically a singlet around 1.4-1.5 ppm), the piperidine ring protons (complex multiplets between 1.5-4.0 ppm), the methylene protons connecting to the 2-methylphenyl group, the aromatic protons of the phenyl ring (multiplets in the 7.0-7.3 ppm region), and the methyl group on the phenyl ring (singlet around 2.3-2.5 ppm). ¹³C NMR would provide additional structural confirmation, showing characteristic signals for the carbonyl carbons of both the Boc group and the carboxylic acid, the quaternary carbon at position 4 of the piperidine ring, and the aromatic carbons. Infrared spectroscopy would show distinctive absorption bands for the N-Boc carbamate (typically around 1690-1700 cm⁻¹) and the carboxylic acid (broad O-H stretching around 3000-3500 cm⁻¹ and C=O stretching around 1700-1725 cm⁻¹). Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features.

Chromatographic Methods

Analytical and preparative chromatography would be essential tools for the purification and quality control of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid. High-Performance Liquid Chromatography (HPLC) using reversed-phase columns would likely be the method of choice for analyzing the purity of this compound. Typical mobile phases might include gradients of acetonitrile or methanol in water, possibly with modifiers such as trifluoroacetic acid or ammonium acetate to control peak shape and retention. Thin Layer Chromatography (TLC) would serve as a rapid screening tool during synthesis and purification, potentially using solvent systems similar to those described for N-Boc-Piperidine-4-carboxylic acid methyl ester (such as methanol/chloroform mixtures) . For large-scale purification, column chromatography on silica gel would be employed, carefully selecting the eluent system to achieve optimal separation from synthetic impurities. Gas chromatography might be applicable for the analysis of synthetic intermediates or derivatives but would likely require derivatization of the carboxylic acid group to improve volatility.

Physical Property Determination

The accurate determination of physical properties would be important for the characterization and quality control of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid. Melting point determination using differential scanning calorimetry (DSC) would provide information on purity and solid-state behavior. Based on related compounds, the melting point might be expected to be above 100°C, potentially higher than the 149-153°C reported for N-BOC-4-Piperidinecarboxylic acid due to the additional structural complexity. Optical rotation measurements would be necessary if the compound is prepared in an enantiomerically pure form, as the quaternary carbon at position 4 creates a stereogenic center. X-ray crystallography, if suitable crystals could be obtained, would provide definitive confirmation of the three-dimensional structure, including bond angles and distances. Solubility determinations in various solvents would be valuable for developing formulation strategies and synthetic procedures. Stability studies under different conditions (temperature, pH, light exposure) would inform handling and storage requirements for this compound.

Applications in Chemical Synthesis

As a Building Block in Complex Molecules

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid represents a sophisticated building block for the synthesis of more complex molecular architectures. The carboxylic acid functionality provides a versatile handle for further transformations, including amide and ester formation, reduction to alcohols or aldehydes, and conversion to other functional groups via standard organic chemistry techniques. The N-Boc protected piperidine ring offers a protected secondary amine that can be selectively deprotected when needed in synthetic sequences. The quaternary carbon bearing the 2-methylphenylmethyl group introduces structural rigidity and three-dimensional complexity that can be valuable in designing molecules with specific spatial arrangements for optimal target interaction. In multi-step synthesis, this compound could serve as an advanced intermediate, allowing for convergent synthetic strategies where complex fragments are assembled in the later stages of a synthesis. The combination of these functional groups in one molecule provides synthetic chemists with multiple options for selective transformations.

Protection and Deprotection Strategies

The Boc protecting group in 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid plays a crucial role in controlling the reactivity of the piperidine nitrogen during synthetic sequences. This carbamate-based protecting group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. This orthogonality to other common protecting groups makes it particularly valuable in multi-step syntheses where selective deprotection is required. The removal of the Boc group reveals the secondary amine, which can then participate in various reactions including alkylation, acylation, or reductive amination. The timing of Boc deprotection within a synthetic sequence would need to be carefully considered, as the free amine might interfere with certain transformations planned for the carboxylic acid portion of the molecule. Strategies for the protection of the carboxylic acid group might also be necessary, potentially involving esterification, which could later be reversed through hydrolysis under conditions that preserve the Boc group.

Functionalization of Key Reactive Sites

The structure of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid presents several sites for potential functionalization, enabling the creation of diverse derivatives. The carboxylic acid group can be transformed into amides through reaction with amines using coupling reagents such as HATU, EDC/HOBt, or DCC. Esterification with various alcohols would provide esters with different properties. Reduction of the carboxylic acid using appropriate reagents (such as LiAlH₄ or borane) would yield the corresponding alcohol, which could serve as a precursor to ethers, esters, or be oxidized to an aldehyde. After deprotection of the Boc group, the secondary amine could be functionalized through N-alkylation, N-acylation, or reductive amination with aldehydes or ketones. The methyl group on the phenyl ring could potentially serve as a site for further functionalization through radical bromination followed by substitution reactions. These various transformation possibilities make this compound a versatile starting point for the development of compound libraries or focused sets of analogs for structure-activity relationship studies in drug discovery programs.

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